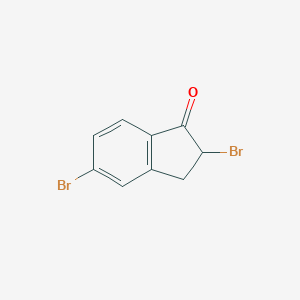

2,5-Dibromo-2,3-dihydro-1H-inden-1-one

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2,5-dibromo-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2O/c10-6-1-2-7-5(3-6)4-8(11)9(7)12/h1-3,8H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZDQRKLWYPCSRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=C1C=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60628825 | |

| Record name | 2,5-Dibromo-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127425-72-3 | |

| Record name | 2,5-Dibromo-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: 2,5-Dibromo-2,3-dihydro-1H-inden-1-one (CAS 127425-72-3)

[1][2][3]

Executive Summary

2,5-Dibromo-2,3-dihydro-1H-inden-1-one (CAS 127425-72-3), often referred to as 2,5-Dibromoindanone , is a bifunctional organobromine scaffold critical to modern medicinal chemistry. It serves as a "linchpin" intermediate, possessing two distinct electrophilic sites: an aliphatic

This dual functionality allows for orthogonal functionalization. The C2 position is primed for nucleophilic substitution (

Chemical Profile & Properties[4][5][6][7][8][9]

| Property | Data |

| CAS Number | 127425-72-3 |

| IUPAC Name | 2,5-Dibromo-2,3-dihydro-1H-inden-1-one |

| Molecular Formula | |

| Molecular Weight | 289.95 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DCM, THF, EtOAc; sparingly soluble in hexanes |

| Reactivity Class | |

| Storage | 2-8°C, inert atmosphere (Ar/N2), light-sensitive |

Strategic Synthesis: The -Bromination Protocol

The most robust route to CAS 127425-72-3 involves the regioselective

Synthesis Workflow Diagram

Caption: Figure 1. Synthetic pathway for the preparation of 2,5-dibromoindanone via acid-catalyzed alpha-bromination.

Mechanistic Insight

The reaction proceeds via an acid-catalyzed enolization mechanism.[1] The carbonyl oxygen is protonated, increasing the acidity of the

Critical Control Point: Over-bromination (forming 2,2,5-tribromoindanone) is a common side reaction. This is mitigated by strictly controlling stoichiometry (0.95 - 1.05 eq of

Experimental Protocol: Preparation of 2,5-Dibromoindanone

Objective: Synthesize 5.0 g of 2,5-dibromo-2,3-dihydro-1H-inden-1-one. Precursor: 5-Bromo-1-indanone (MW: 211.06 g/mol ).

Materials

-

5-Bromo-1-indanone: 5.0 g (23.7 mmol)

-

Glacial Acetic Acid (AcOH): 50 mL

-

Bromine (

): 3.79 g (1.22 mL, 23.7 mmol) OR Pyridinium Tribromide (PTAB) for safer handling. -

Hydrogen Bromide (HBr) in AcOH (cat. 3-4 drops)

-

Dichloromethane (DCM) and Sodium Bicarbonate (

) for workup.

Step-by-Step Methodology

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and an argon inlet.

-

Dissolution: Charge the flask with 5-bromo-1-indanone (5.0 g) and glacial acetic acid (40 mL). Add 3-4 drops of HBr/AcOH to initiate enolization. Stir until fully dissolved.

-

Addition: Dilute bromine (1.22 mL) in 10 mL of acetic acid. Transfer to the addition funnel.

-

Reaction: Cool the reaction mixture to 0°C in an ice bath. Add the bromine solution dropwise over 30 minutes. The red color of bromine should disappear rapidly upon addition, indicating consumption.

-

Monitoring: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (20% EtOAc/Hexanes). The product will appear as a new spot with a slightly higher Rf than the starting material.

-

Quench & Workup: Pour the reaction mixture into 200 mL of ice-cold water. The product may precipitate as a solid.

-

If solid forms: Filter, wash with cold water, and dry.

-

If oil forms: Extract with DCM (3 x 50 mL). Wash combined organics with sat.

(to remove acid) and brine.

-

-

Purification: Dry organic layer over

, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexanes if necessary to remove traces of dibrominated byproduct.

Validation:

-

1H NMR (

): Look for the characteristic doublet of doublets (dd) for the C2-H proton around -

Yield Expectation: 75-85%.

Functional Versatility & Applications[4]

The utility of CAS 127425-72-3 lies in its ability to undergo divergent chemical transformations.

Reactivity Map

Caption: Figure 2. Divergent reactivity profile of 2,5-dibromoindanone, enabling orthogonal scaffold functionalization.

Key Applications in Drug Discovery

-

Ghrelin Receptor Inverse Agonists: Researchers utilize the indanone core to synthesize inverse agonists for the Ghrelin receptor (GHS-R1a), targeting obesity and metabolic disorders. The C5 position is often coupled with aryl groups to extend the pharmacophore, while the C2 position is cyclized to rigidify the structure [1].

-

Tubulin Polymerization Inhibitors: Derivatives of 2,5-dibromoindanone are precursors to indenopyrazoles, which mimic the colchicine binding site on tubulin. The C2-Br is reacted with hydrazine derivatives to form the pyrazole ring, a critical step in generating cytotoxic agents for cancer therapy [2].

-

Donepezil Analogs: The indanone scaffold is homologous to the core of Donepezil (Aricept), an acetylcholinesterase inhibitor for Alzheimer's disease. The 2,5-dibromo derivative allows for structure-activity relationship (SAR) studies by introducing substituents at the 5-position to optimize binding affinity [3].

Safety & Handling (MSDS Summary)

-

Hazards:

-

PPE Requirements:

-

Work strictly within a fume hood .

-

Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

-

-

Spill Response: Neutralize spills with aqueous sodium thiosulfate (to quench active bromine species) before cleaning with absorbent pads.

References

-

Daina, A., et al. (2018). "Rational Design, Synthesis, and Pharmacological Characterization of Novel Ghrelin Receptor Inverse Agonists as Potential Treatment against Obesity-Related Metabolic Diseases." Journal of Medicinal Chemistry, 61(24), 11039-11060.

-

Wang, G., et al. (2015). "Synthesis and biological evaluation of indenopyrazole derivatives as potent tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry Letters, 25(15), 2998-3001.

-

Srivastava, P., et al. (2020). "Indanone derivatives as a versatile scaffold in medicinal chemistry: A review." European Journal of Medicinal Chemistry, 204, 112589.

-

Sigma-Aldrich. "Safety Data Sheet: 5-Bromo-1-indanone (Precursor)." Accessed Feb 2026.

2,5-Dibromo-1-indanone chemical structure and properties

Dual-Functionalized Scaffold for Medicinal Chemistry & Heterocyclic Synthesis

Executive Summary

2,5-Dibromo-1-indanone represents a high-value intermediate in organic synthesis, characterized by its orthogonal reactivity profile. As a bifunctionalized indanone core, it possesses two distinct electrophilic sites: the C2-position (alpha-haloketone) susceptible to nucleophilic substitution and cyclization, and the C5-position (aryl bromide) primed for transition-metal-catalyzed cross-coupling.

This technical guide provides a comprehensive analysis of the compound's structural properties, validated synthetic protocols, and its utility as a divergent scaffold in the development of neuroprotective agents (e.g., donepezil analogues) and functionalized heterocycles (thiazoles, imidazoles).

Chemical Identity & Physicochemical Properties[1][2][3]

The structural integrity of 2,5-dibromo-1-indanone relies on the regioselective placement of bromine atoms. The C2-bromine introduces stereoelectronic effects that activate the carbonyl group, while the C5-bromine remains chemically stable under non-catalytic conditions, allowing for sequential functionalization.

Structural Specifications

| Property | Data |

| IUPAC Name | 2,5-Dibromo-2,3-dihydro-1H-inden-1-one |

| Molecular Formula | |

| Molecular Weight | 289.95 g/mol |

| Core Scaffold | Indan-1-one (Benzocyclopentan-1-one) |

| Key Substituents | C2-Br ( |

| Physical State | Pale yellow to off-white crystalline solid |

| Melting Point | 90–91 °C [1] |

| Solubility | Soluble in DCM, |

Spectroscopic Signature (Diagnostic)

-

Mass Spectrometry (MS): Displays a characteristic isotopic triad pattern due to two bromine atoms (

, -

IR Spectroscopy: Strong carbonyl stretch (

) shifted to ~1725–1735 -

H NMR (Characteristic):

-

C2-H: Deshielded doublet of doublets (dd) at

4.6–5.0 ppm. -

C3-H: Diastereotopic methylene protons appearing as complex multiplets at

3.2–3.8 ppm. -

Aromatic Region: Distinct pattern for 1,2,4-trisubstituted benzene (d, s, d pattern).

-

Synthetic Methodology

The synthesis of 2,5-dibromo-1-indanone is most efficiently achieved via the electrophilic

Reaction Pathway Diagram

The following diagram illustrates the synthesis and the mechanistic flow from the enol intermediate.

Figure 1: Synthetic pathway for 2,5-dibromo-1-indanone via acid-catalyzed alpha-bromination.

Validated Protocol: Acid-Catalyzed Bromination

Objective: Selective monobromination at the C2 position.

Reagents:

-

5-Bromo-1-indanone (1.0 equiv)[1]

-

Bromine (

) (1.05 equiv) OR N-Bromosuccinimide (NBS) -

Glacial Acetic Acid (Solvent)

-

HBr (cat.) or p-TsOH (cat.)

Step-by-Step Methodology:

-

Preparation: Dissolve 5-bromo-1-indanone (10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

-

Catalysis: Add 2-3 drops of 48% HBr or a catalytic amount of p-TsOH to initiate enolization.

-

Addition: Cool the solution to 0–5 °C. Add a solution of bromine (10.5 mmol) in acetic acid (5 mL) dropwise over 30 minutes. Note: Slow addition is critical to prevent high local concentrations of

which favor 2,2-dibromination. -

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 4:1). The starting material spot should disappear.

-

Quench: Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates as a solid.

-

Workup: Filter the precipitate. If oil forms, extract with Dichloromethane (DCM), wash with saturated

(to remove acid) and brine. Dry over -

Purification: Recrystallize from Ethanol or Ethanol/Water mixture to yield pale yellow crystals (MP 90–91 °C).

Mechanistic Insight: The reaction proceeds via the acid-catalyzed formation of the enol tautomer. The enol attacks the electrophilic bromine. The electron-withdrawing effect of the first bromine at C2 makes the second enolization slower, providing a kinetic window to isolate the mono-bromo product before the 2,2-dibromo species forms [2].

Orthogonal Reactivity & Applications

2,5-Dibromo-1-indanone serves as a "linchpin" scaffold. The C2-bromide is highly reactive toward nucleophiles (soft and hard), while the C5-bromide requires palladium catalysis, allowing for sequential, chemically distinct operations.

Divergent Synthesis Workflow

Figure 2: Divergent reactivity profile permitting selective functionalization at C2 and C5.

Key Applications in Drug Discovery[1][5][6]

-

Hantzsch Thiazole Synthesis: Reaction with thioamides or thioureas yields 2-amino-4-(5-bromoindan-1-yl)thiazoles . These fused tricyclic systems are potent kinase inhibitors and have been explored as mimics of adenosine in ATP-binding pockets [3].

-

Protocol: Reflux 2,5-dibromo-1-indanone with substituted thiourea in ethanol for 2-4 hours. The product precipitates upon cooling.

-

-

Donepezil Analogues (Alzheimer's Research): The indanone core is structurally homologous to the pharmacophore of Donepezil (Aricept). Functionalization at C5 (via Suzuki coupling) and modification of the ketone allows for the generation of dual-binding site Acetylcholinesterase (AChE) inhibitors [4].

-

Indenone Precursors: Treatment with a mild base (e.g.,

,

Safety & Handling Protocols

Hazard Classification:

-

Lachrymator: The compound is irritating to eyes and mucous membranes. All operations involving the solid or solutions must be conducted in a functional fume hood .

-

Skin Contact: Corrosive/Irritant. Wear nitrile gloves (double gloving recommended) and a lab coat.

-

Storage: Store in a cool, dry place away from light. Decomposition can release HBr gas.

-

Spill Management: Treat spills with aqueous sodium thiosulfate to quench any active bromine species before cleaning.

References

-

European Patent Office. Preparation of imidazole derivatives. EP 0346107 A2. (1989).

-

Podgoršek, A., et al. "Halogenation of Ketones with N-Halosuccinimides." Synthesis, 2009(10), 1631-1636. (General protocol for alpha-bromination).

-

Bansal, R., et al. "Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders." Drug Discovery Today, 2024, 29(8), 104063.

-

Ökten, S., et al. "Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions."[2] Journal of Physics: Conference Series, 2025, 2944, 012014.[2]

Sources

Strategic Handling and Hazard Mitigation of 2,5-Dibromo-1-indanone in Medicinal Chemistry

Executive Summary

2,5-Dibromo-1-indanone is a bicyclic aromatic ketone frequently utilized as an electrophilic intermediate in the synthesis of fused heterocycles and pharmaceutical scaffolds. While often categorized generically as an "irritant" in automated vendor SDSs, its structural pharmacophore—specifically the

This technical guide moves beyond standard compliance data to provide a mechanistic understanding of the compound's toxicity, establishing a self-validating safety protocol for researchers engaged in drug discovery.

Part 1: Chemical Identity and Structural Hazard Analysis

Chemical Profile

| Property | Data | Note |

| Chemical Name | 2,5-Dibromo-2,3-dihydro-1H-inden-1-one | |

| Functional Class | High Reactivity | |

| Appearance | Off-white to beige crystalline solid | May darken upon light exposure (degradation) |

| Solubility | DCM, Chloroform, DMSO, Ethyl Acetate | Poorly soluble in water; hydrolyzes slowly |

| Primary Hazard | Lachrymator , Skin Corrosive, Sensitizer | Do not rely solely on "Irritant" labels |

The Mechanistic Basis of Toxicity (Causality)

The hazard of 2,5-dibromoindanone is not random; it is dictated by the lability of the Carbon-Bromine bond at the

Biological Mechanism:

Upon contact with mucous membranes (eyes, respiratory tract), the

Diagram 1: Mechanism of Lachrymatory Action

This diagram illustrates the irreversible alkylation of biological nucleophiles, explaining why water rinsing alone is often insufficient to stop the pain immediately.

Caption: The electrophilic attack of 2,5-dibromoindanone on biological cysteine residues, resulting in covalent modification and acid release.

Part 2: Operational Safety & Engineering Controls

Engineering Controls

Standard laboratory ventilation is often insufficient for weighing fluffy, lachrymatory powders.

-

Primary Containment: Weighing must be performed inside a Chemical Fume Hood or a dedicated Powder Weighing Enclosure .

-

Static Control: Use an anti-static gun if the powder is prone to flying. Electrostatic dispersion of lachrymators outside the hood leads to lab-wide contamination.

-

Vessel Transport: Never transport open vessels. Dissolve the solid in the hood before moving to instruments (LCMS/NMR), or use secondary containment (sealed jar) for solids.

Personal Protective Equipment (PPE) Strategy

Nitrile gloves provide a physical barrier but have limited resistance to halogenated solvents often used with this compound (e.g., DCM).

| PPE Type | Recommendation | Rationale |

| Gloves (Solid Handling) | Double Nitrile (min 5 mil) | Sufficient for incidental contact with solid. |

| Gloves (Solution) | Silver Shield / Laminate | Essential if dissolved in DCM. Nitrile degrades in <5 mins with DCM. |

| Eye Protection | Chemical Goggles (Non-vented) | Safety glasses allow vapors to bypass and reach the eye. |

| Respiratory | N95 (if in hood) or Full Face P100 | Only required if engineering controls (hood) fail or for spill cleanup. |

Part 3: Decontamination and Waste Management

The "Quench" Protocol (Self-Validating System)

You cannot wash

Reagent: 10% Sodium Thiosulfate (

Protocol:

-

Dissolve: Ensure the waste 2,5-dibromoindanone is in solution (acetone or ethanol aids miscibility).

-

Mix: Add an excess of the thiosulfate solution.

-

Validate: The mixture may generate heat (exothermic).

-

Test (The Validation Step): Spot the organic layer on a TLC plate. If the UV-active spot corresponding to the starting material has disappeared, the electrophile is consumed.

-

Disposal: Adjust pH to neutral and dispose of as aqueous chemical waste.

Diagram 2: Safe Handling Workflow

This workflow ensures that the compound is never exposed to the open lab environment until it is chemically neutralized.

Caption: Operational workflow emphasizing the critical quenching step prior to disposal.

Part 4: Emergency Response Protocols

Ocular Exposure (Lachrymatory Effect)

-

Immediate Action: Do not rub eyes. Rubbing grinds the crystals into the cornea.

-

Flushing: Rinse with copious water or saline for 15 minutes .

-

Note: The pain may persist after rinsing due to the chemical bonding described in Diagram 1. Medical attention is required to assess corneal damage.

Skin Contact[3][4][10]

-

Symptoms: Redness, burning, potential blistering (delayed).

-

Action: Wash with soap and water.[1][2][3][4][5][6] Do not use ethanol/acetone to wash skin; this increases the permeability of the skin to the compound.

Spills

-

Small Spill (<1g): Cover with a pad soaked in sodium thiosulfate solution. Wait 10 minutes, then wipe up.

-

Large Spill: Evacuate the area. The lachrymatory vapor will make the room uninhabitable without SCBA (Self-Contained Breathing Apparatus).

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11715, Bromoacetone (Alpha-bromo ketone class hazards). Retrieved from [Link]

- Bautista, D. M., et al. (2006). TRPA1 mediates the inflammatory actions of environmental irritants and proalgesic agents. Cell, 124(6), 1269-1282.

-

Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance: Cryogens and Dry Ice. (Reference for ventilation standards). Retrieved from [Link]

Sources

Navigating the Synthesis and Sourcing of Dibromo-2,3-dihydro-1H-inden-1-ones: A Technical Guide for Drug Discovery Professionals

For researchers and scientists at the forefront of drug development, the strategic acquisition of key chemical intermediates is a critical determinant of project timelines and success. Among the myriad of scaffolds utilized in medicinal chemistry, the indanone framework holds a place of prominence due to its presence in numerous biologically active compounds. This guide provides an in-depth technical overview of a specific class of these intermediates: dibromo-2,3-dihydro-1H-inden-1-ones. While the initial focus is on the 2,5-dibromo isomer, the landscape of commercially available analogues and the synthetic routes to access these vital building blocks will be thoroughly explored. This document is designed to equip researchers with the practical knowledge necessary to navigate the procurement and synthesis of these valuable compounds.

The Challenge of Sourcing 2,5-Dibromo-2,3-dihydro-1H-inden-1-one

Commercially Available Dibromo-2,3-dihydro-1H-inden-1-one Isomers

While the 2,5-isomer is elusive, several other dibrominated indanones are commercially available, serving as valuable starting points for synthetic campaigns or as scaffolds for structure-activity relationship (SAR) studies. The availability and key identifiers of these isomers are summarized below. Pricing is generally available upon quotation from the respective suppliers.

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Representative Suppliers |

| 3,5-Dibromo-2,3-dihydro-1H-inden-1-one | 1316857-41-6 | C₉H₆Br₂O | 289.95 | Fluorochem, BLDpharm, ChemScene |

| 4,7-Dibromo-2,3-dihydro-1H-inden-1-one | 103515-98-6 | C₉H₆Br₂O | 289.95 | Sigma-Aldrich |

| 5,6-Dibromo-2,3-dihydro-1H-inden-1-one | 862135-56-6 (for the corresponding inden-2-ol) | C₉H₆Br₂O | 289.95 | BLDpharm, Chemrio |

| 6,7-Dibromo-2,3-dihydro-1H-inden-1-one | N/A | C₉H₆Br₂O | 289.95 | Inquire with custom synthesis providers |

Synthetic Strategies for Dibromo-2,3-dihydro-1H-inden-1-ones

The synthesis of the indanone core is a well-established area of organic chemistry, with several robust methods available. For the preparation of dibrominated derivatives, these methods can be adapted by using appropriately substituted starting materials.

Intramolecular Friedel-Crafts Acylation: A Classic Approach

One of the most reliable methods for constructing the indanone skeleton is through the intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid or its corresponding acyl chloride. This reaction is typically promoted by a strong Lewis acid, such as aluminum chloride (AlCl₃), or a protic acid like polyphosphoric acid (PPA).

To synthesize a dibromo-indanone, one would start with a dibrominated 3-phenylpropionic acid. The regioselectivity of the cyclization is directed by the positions of the bromine atoms on the aromatic ring.

Hypothetical Synthesis of 2,5-Dibromo-2,3-dihydro-1H-inden-1-one

Given the lack of commercial availability, a plausible synthetic route for 2,5-Dibromo-2,3-dihydro-1H-inden-1-one is proposed below. This route leverages established synthetic transformations.

Step 1: Synthesis of 3-(4-bromophenyl)propanoic acid. This can be achieved through various methods, including the Heck reaction between 4-bromoiodobenzene and acrylic acid, followed by reduction.

Step 2: Bromination of 3-(4-bromophenyl)propanoic acid. Selective bromination at the position ortho to the propyl chain can be challenging. A potential strategy involves electrophilic brom

Application Note: Precision Reduction of 2,5-Dibromo-1-Indanone to 2,5-Dibromoindan-1-ol

Executive Summary

The reduction of 2,5-dibromo-1-indanone to 2,5-dibromoindan-1-ol represents a critical transformation in the synthesis of functionalized indane scaffolds, often utilized in the development of melatonin receptor agonists and chiral epoxides. While the reaction appears chemically straightforward, the presence of the

This Application Note provides a validated protocol using Luche Reduction conditions (NaBH

Safety & Handling (Critical)

⚠️ DANGER: LACHRYMATOR HAZARD 2,5-Dibromo-1-indanone and its

-bromo precursors are potent lachrymators (tear-inducing agents) and skin irritants.

Engineering Controls: All operations, including weighing and rotovap venting, must be performed inside a certified chemical fume hood.

PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.

Decontamination: Wash all glassware with a dilute ethanolic KOH solution or acetone before removing from the hood to neutralize traces of the

-bromo ketone.

Mechanistic Insight & Strategy

The Challenge of -Halo Ketones

Reducing 2,5-dibromo-1-indanone presents two competing pathways:

-

1,2-Reduction (Desired): Hydride attack at the carbonyl carbon to form the alcohol.

-

Epoxide Formation (Side Reaction): If the intermediate alkoxide is basic enough and not quenched immediately, it can displace the

-bromine (intramolecular S

Stereochemical Control

The 2-bromo substituent exerts steric influence on the approaching hydride.

-

Cis-Selective Pathway: Hydride attacks from the face trans to the bulky 2-Br group (less hindered), resulting in the hydroxyl group being cis to the bromine.

-

Trans-Selective Pathway: Often requires thermodynamic equilibration (MPV reduction) or specific bulky hydrides.

Pathway Visualization

The following diagram illustrates the reaction logic and potential failure modes.

Figure 1: Reaction pathway showing the critical divergence between product formation and epoxide by-product.

Experimental Protocols

Protocol A: Luche Reduction (Recommended)

Rationale: The addition of Cerium(III) chloride (CeCl

Reagents:

-

Substrate: 2,5-Dibromo-1-indanone (1.0 equiv)

-

Reductant: Sodium Borohydride (NaBH

) (1.1 equiv) -

Additive: CeCl

[1][2]·7H -

Solvent: Methanol (0.2 M concentration relative to substrate)

Step-by-Step Procedure:

-

Setup: Charge a round-bottom flask with 2,5-dibromo-1-indanone and CeCl

·7H -

Cooling: Cool the mixture to 0 °C using an ice bath. Strict temperature control prevents over-reduction.

-

Addition: Add NaBH

portion-wise over 15 minutes. Gas evolution (H -

Reaction: Stir at 0 °C for 45–60 minutes. Monitor by TLC (Hexane/EtOAc 4:1). The starting material spot (UV active) should disappear.

-

Quench (Critical): Slowly add saturated aqueous NH

Cl at 0 °C.-

Why? This buffers the pH to ~5-6, protonating the alkoxide immediately to the alcohol and preventing epoxide formation.

-

-

Workup: Dilute with water and extract 3x with Dichloromethane (DCM) or Ethyl Acetate.

-

Drying: Wash combined organics with brine, dry over anhydrous Na

SO

Protocol B: Standard NaBH Reduction

Rationale: Suitable for cost-sensitive, large-scale batches where CeCl

Modifications:

-

Solvent: Ethanol/THF (1:1) is often preferred to solubilize the indanone fully before hydride addition.

-

Quench: Use 1M Acetic Acid dropwise until pH 6. Do not use strong mineral acids (HCl) as they may cause dehydration to the indene.

Analytical Validation (Self-Validating System)

The success of this reaction depends on confirming the structure and stereochemistry. The cis and trans isomers are distinguishable by

NMR Interpretation Table

In the rigid 5-membered indane ring, the Karplus relationship dictates the coupling constants based on the dihedral angle.

| Feature | Cis-2,5-dibromoindan-1-ol | Trans-2,5-dibromoindan-1-ol | Mechanistic Reason |

| H1-H2 Coupling ( | 5.0 – 6.5 Hz | 2.0 – 4.0 Hz | Dihedral angle differences in the pseudo-envelope conformation. |

| H1 Chemical Shift | Anisotropy of the adjacent bromine. | ||

| Prevalence (NaBH4) | Major (>80%) | Minor (<20%) | Hydride attacks trans to the bulky 2-Br group. |

Note: Literature values for 2,3-dibromoindane systems often show

Hz andHz [1]. However, for 1-ol-2-bromo systems, the electronegative oxygen alters the ring pucker, often reversing the magnitude or compressing the range. Always compare the crude mixture to identify the major species.

Quality Control Specifications

-

Appearance: White to off-white solid.

-

Purity (HPLC): >98% (Area %).

-

Identity (IR): Disappearance of Carbonyl stretch (1710 cm

); Appearance of broad OH stretch (3300-3400 cm

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield / Complex Mixture | "Darzens" epoxide formation due to basic pH. | Ensure quench is performed at 0°C with NH |

| Presence of Indene (Alkene) | Acid-catalyzed elimination during workup. | Avoid strong acids (HCl/H |

| Incomplete Conversion | Poor solubility of substrate. | Switch solvent to THF/MeOH (1:1) or increase CeCl |

| Product is an Oil | Mixture of diastereomers prevents crystallization. | Recrystallize from Hexane/EtOAc to isolate the major cis-isomer. |

References

-

Luche Reduction Mechanism & Selectivity

-

Stereochemistry of Indanone Reductions

- Detailed NMR analysis of cis vs trans indan derivatives and the dependence of coupling constants on ring conform

-

General Protocol for Alpha-Halo Ketone Reduction

-

Safety Data (2-Bromo-1-indanone)

- Handling lachrymators and specific hazards of bromin

Sources

Technical Support Center: Purification of 2,5-Dibromoindanone

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-dibromoindanone. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the effective removal of unreacted bromine and subsequent purification of the final product. Our focus is on ensuring scientific integrity and providing practical, field-proven insights to overcome common experimental hurdles.

Introduction: The Challenge of Bromine Removal and Product Purification

The bromination of 1-indanone to synthesize 2,5-dibromoindanone is a crucial transformation in the preparation of various pharmaceutical intermediates. However, the use of molecular bromine (Br₂) presents significant challenges in the post-reaction workup. Unreacted bromine, a highly corrosive and toxic reagent, must be completely removed to ensure the purity and stability of the final product and to facilitate downstream applications. Furthermore, the reaction can yield a mixture of products, including mono-brominated and poly-brominated species, necessitating robust purification strategies.[1][2] This guide will walk you through the essential steps of quenching excess bromine and purifying your 2,5-dibromoindanone product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the workup and purification of 2,5-dibromoindanone in a practical question-and-answer format.

Q1: My reaction mixture is still intensely colored (red-orange/yellow) after the quench. What should I do?

A1: A persistent color indicates the presence of unreacted bromine. This can be due to several factors:

-

Insufficient Quenching Agent: The amount of quenching agent added was not enough to react with all the excess bromine.

-

Inefficient Mixing: Poor mixing during the quench can lead to localized areas of high bromine concentration.

-

Reaction Temperature: Quenching reactions are often exothermic.[3] If the temperature is not controlled, the efficiency of the quench can be reduced.

Solution:

-

Incremental Addition: Add more of your chosen quenching agent (e.g., 10% aqueous sodium thiosulfate or sodium bisulfite solution) dropwise with vigorous stirring until the color disappears.[4]

-

Temperature Control: Ensure the reaction mixture is cooled in an ice bath during the quenching process.[4]

-

Visual Confirmation: The organic layer should become colorless or pale yellow upon complete quenching.[3][4]

Q2: I've quenched the reaction, but I'm observing a fine white/yellow precipitate. What is it and how do I remove it?

A2: This precipitate is likely elemental sulfur. It can form when sodium thiosulfate is used as a quenching agent under acidic conditions. The HBr generated during the bromination can create an acidic environment.

Solution:

-

pH Adjustment: Before or during the quench with sodium thiosulfate, carefully add a saturated solution of sodium bicarbonate to neutralize the acidic environment.

-

Alternative Quenching Agent: In subsequent experiments, consider using sodium bisulfite or sodium metabisulfite, which are less prone to forming sulfur under acidic conditions.[5][6]

-

Filtration: If sulfur has already formed, it can often be removed by filtering the organic layer through a pad of Celite®.

Q3: During the aqueous workup, I'm struggling with emulsion formation. How can I break it?

A3: Emulsions are common when dealing with complex reaction mixtures and can be stabilized by fine particulate matter or surfactants.

Solution:

-

Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase often helps to break the emulsion.[4]

-

Patience: Allow the separatory funnel to stand undisturbed for a longer period (10-30 minutes) to allow the layers to separate.

-

Filtration: As a last resort, filter the entire mixture through a pad of Celite® to remove particulate matter that may be stabilizing the emulsion.

Q4: My TLC analysis shows multiple spots. How do I identify my product and the impurities?

A4: The bromination of 1-indanone can lead to several products. Depending on the reaction conditions, you may have:

-

Starting Material: Unreacted 1-indanone.

-

Mono-brominated Products: 2-bromo-1-indanone, 5-bromo-1-indanone, or other isomers.

-

Di-brominated Product: Your desired 2,5-dibromoindanone.

-

Tri-brominated Products: Over-bromination can lead to tribromo-indanones.[1]

Solution:

-

Reference Spots: If available, spot solutions of the starting material and any known intermediates on the same TLC plate.

-

Polarity: Generally, the polarity of the brominated indanones will be similar. The dibrominated product is expected to be slightly less polar than the mono-brominated and starting materials. A typical eluent system for TLC analysis of such compounds would be a mixture of hexane and ethyl acetate. You will need to experiment to find the optimal ratio for good separation.

-

Staining: Use a UV lamp to visualize the spots. Staining with iodine can also be effective.

Q5: My purified product is unstable and decomposes over time. How can I improve its stability?

A5: α-Halo ketones, such as 2,5-dibromoindanone, can be susceptible to decomposition, especially in the presence of light, heat, or nucleophiles.

Solution:

-

Minimize Exposure: Protect the compound from light by storing it in an amber vial.[3]

-

Cold Storage: Store the purified product at low temperatures (e.g., in a refrigerator or freezer).

-

Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon).

-

Immediate Use: If possible, use the purified 2,5-dibromoindanone in the subsequent reaction step as soon as possible.

Frequently Asked Questions (FAQs)

Q: What are the primary safety precautions I should take when working with bromine?

A: Bromine is a highly toxic, corrosive, and volatile substance. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. Have a quenching solution, such as 10% sodium thiosulfate, readily available to neutralize any spills.[6]

Q: Which quenching agent is best for removing unreacted bromine?

A: The choice of quenching agent depends on your specific reaction conditions.

| Quenching Agent | Advantages | Disadvantages |

| Sodium Thiosulfate (Na₂S₂O₃) | Highly effective and commonly used. | Can form elemental sulfur under acidic conditions. |

| Sodium Bisulfite (NaHSO₃) / Sodium Metabisulfite (Na₂S₂O₅) | Good alternative to sodium thiosulfate, less likely to form sulfur in acidic media.[5] | Solutions are acidic. |

| Sodium Sulfite (Na₂SO₃) | Effective and less likely to form sulfur. | Solutions are slightly basic, which could affect base-sensitive products. |

Q: What is the mechanism of quenching bromine with sodium bisulfite?

A: Sodium bisulfite (NaHSO₃) is a reducing agent that reacts with bromine (Br₂) to form sodium bromide (NaBr) and sulfuric acid (H₂SO₄), which is then neutralized by the bisulfite to form sodium bisulfate (NaHSO₄). The overall reaction is:

Br₂ + 2NaHSO₃ → 2NaBr + Na₂S₂O₆ + H₂O

The disappearance of the characteristic red-brown color of bromine signals the completion of the reaction.

Q: Can I use column chromatography to purify 2,5-dibromoindanone?

A: Yes, column chromatography is a suitable method for purifying 2,5-dibromoindanone from other brominated byproducts and the starting material. A silica gel stationary phase with a mobile phase gradient of hexane and ethyl acetate is a good starting point. However, be aware that prolonged exposure to silica gel can sometimes lead to the decomposition of α-bromo ketones. It is advisable to run the column relatively quickly.

Q: How can I best recrystallize my 2,5-dibromoindanone product?

A: Recrystallization is an excellent technique for purifying solid products. The key is to find a suitable solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures.

-

Solvent Screening: Test the solubility of your crude product in small amounts of various solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate, hexane) at room temperature and upon heating.

-

Two-Solvent System: A common and effective method is to use a two-solvent system. For example, dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., dichloromethane or ethanol), and then slowly add a solvent in which it is insoluble (e.g., hexane or water) until the solution becomes cloudy.[3] Then, allow the solution to cool slowly to promote crystal formation.

Experimental Protocols

Protocol 1: Quenching of Unreacted Bromine with Sodium Bisulfite

This protocol details the steps for safely and effectively neutralizing excess bromine in the reaction mixture.

-

Cooling: After the bromination reaction is complete, cool the reaction flask to 0 °C in an ice-water bath. This is crucial as the quenching reaction can be exothermic.[3]

-

Prepare Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium bisulfite (NaHSO₃).

-

Slow Addition: Slowly add the sodium bisulfite solution to the reaction mixture with vigorous stirring. The addition should be dropwise to control the rate of reaction and any heat generation.

-

Monitor Color Change: Continue adding the quenching solution until the red-brown color of bromine disappears and the organic layer becomes colorless or pale yellow.

-

Proceed to Workup: Once the quench is complete, the reaction mixture is ready for aqueous workup (see Protocol 2).

Protocol 2: Aqueous Workup and Extraction

This protocol describes the standard procedure for isolating the crude product from the reaction mixture.

-

Transfer to Separatory Funnel: Transfer the quenched reaction mixture to a separatory funnel.

-

Dilution: Dilute the mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) and water.

-

Extraction: Shake the separatory funnel gently to partition the product into the organic layer. Vent the funnel frequently to release any pressure buildup.

-

Layer Separation: Allow the layers to separate completely and drain the organic layer.

-

Wash Organic Layer: Wash the organic layer sequentially with:

-

Water (2 x volume of organic layer)

-

Saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid)

-

Brine (saturated aqueous sodium chloride solution, to aid in drying)

-

-

Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude 2,5-dibromoindanone.

Protocol 3: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of the crude product. The optimal solvent system should be determined experimentally.

-

Solvent Selection: Based on solubility tests, choose a suitable solvent or solvent pair. A mixture of ethanol and water or dichloromethane and hexane is often a good starting point.

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot "good" solvent (the one in which it is more soluble) until the solid just dissolves.

-

Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: If using a single solvent, allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until it becomes persistently cloudy. Then, allow it to cool as described.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

-

Characterization: Determine the melting point and obtain analytical data (e.g., ¹H NMR, ¹³C NMR) to confirm the purity and identity of the 2,5-dibromoindanone. While specific NMR data for 2,5-dibromoindanone is not provided in the searched literature, spectra for related indanone derivatives can be found for comparison.[8]

Visualizations

Workflow for Bromine Quenching and Product Purification

Caption: Workflow for quenching unreacted bromine and purifying 2,5-dibromoindanone.

Logical Relationship of Bromination Products

Caption: Potential products from the bromination of 1-indanone.

References

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. reddit.com [reddit.com]

- 6. reddit.com [reddit.com]

- 7. 5-Bromo-1-indanone 97 34598-49-7 [sigmaaldrich.com]

- 8. chemistry.utah.edu [chemistry.utah.edu]

troubleshooting low yields in 2,5-dibromoindanone coupling reactions

An In-Depth Guide to Troubleshooting Low Yields in 2,5-Dibromoindanone Coupling Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in palladium-catalyzed cross-coupling reactions involving 2,5-dibromoindanone. As a substrate, 2,5-dibromoindanone presents unique challenges due to the differential reactivity of its two bromine atoms and the presence of a potentially reactive enone moiety. This guide provides a systematic framework for troubleshooting, reaction-specific FAQs, and detailed experimental protocols to enhance your success.

Part 1: General Troubleshooting Framework

When a reaction yields poorly, a systematic approach is more effective than random changes. The first step is to determine if the issue lies with the fundamental reaction setup, the reagents, or the catalytic system itself.

Question: My cross-coupling reaction with 2,5-dibromoindanone has failed or resulted in a very low yield. What is my initial troubleshooting strategy?

Answer: A low-yielding reaction necessitates a logical, stepwise diagnosis. Before optimizing specific parameters, you must validate the integrity of your core setup and materials. The following flowchart outlines a robust initial strategy.

Caption: Generalized Palladium Cross-Coupling Catalytic Cycle.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2,5-dibromoindanone, forming a Pd(II) complex. This is often the rate-limiting step. [1]2. Transmetalation / Carbopalladation:

-

In reactions like Suzuki-Miyaura, the coupling partner (e.g., an organoboron reagent) transfers its organic group to the palladium center, displacing the halide. [2] * In reactions like Heck, an alkene coordinates to the palladium and inserts into the Pd-C bond. [3]3. Reductive Elimination / β-Hydride Elimination:

-

The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst. [1] * In the Heck reaction, a β-hydride is eliminated instead, forming the double bond and a palladium-hydride species, which then regenerates the catalyst in the presence of a base. [4]

-

Part 3: Reaction-Specific Troubleshooting FAQs

A. Suzuki-Miyaura Coupling

Question: My primary side product is the debrominated starting material (5-bromoindanone) or homocoupled boronic acid. What is causing this?

Answer: This issue typically points to two competing side reactions: hydrodehalogenation and protodeboronation.

-

Hydrodehalogenation: This occurs when the Pd(II)-aryl intermediate is reduced before it can couple. This can be promoted by an overly strong base, certain solvents (especially alcohols which can act as hydride sources), or elevated temperatures. [5]* Protodeboronation: The boronic acid coupling partner can be cleaved by water or base before it has a chance to transmetalate. This is often a problem with electron-rich or sterically hindered boronic acids. [6] Troubleshooting Steps & Optimization:

| Parameter | Recommendation | Rationale |

| Base | Switch to a milder base like K₃PO₄ or Cs₂CO₃ instead of NaOH or K₂CO₃. [7][8] | Stronger bases can accelerate both hydrodehalogenation and protodeboronation. A careful balance is needed to activate the boronic acid for transmetalation without causing excessive decomposition. [9][10] |

| Solvent | Use a toluene/water or dioxane/water mixture. [7]Ensure the solvent is thoroughly degassed. | A biphasic system can help manage base concentration and facilitate product/byproduct separation. Anhydrous conditions with K₃PO₄ can also be effective but may require a small amount of water to work. [8] |

| Temperature | Screen temperatures from 80°C to 110°C. Avoid excessive heat. | Higher temperatures can increase the rate of side reactions. Find the lowest temperature that provides a reasonable reaction rate. [11][12] |

| Boronic Acid | Use 1.2-1.5 equivalents. Consider switching to a more stable boronate ester (e.g., pinacol ester). [13] | Using a slight excess can compensate for some decomposition, but a large excess can lead to more homocoupling. Boronate esters are generally more stable to protodeboronation. |

B. Sonogashira Coupling

Question: I am observing significant amounts of a homocoupled diyne product (Glaser coupling) and very little of my desired alkynyl-indanone. How can I suppress this?

Answer: Glaser homocoupling is a classic side reaction in Sonogashira couplings and is almost always caused by the presence of oxygen, especially when a copper(I) co-catalyst is used. The Cu(I) acetylide intermediate is readily oxidized by O₂ to form the diyne.

Troubleshooting Steps & Optimization:

-

Rigorous Inert Atmosphere: This is the most critical factor. Ensure your solvent is thoroughly degassed (see Protocol 1) and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen. [7]* "Copper-Free" Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol. These reactions often require a specific ligand (e.g., a bulky, electron-rich phosphine) and a base like triethylamine or piperidine, but they completely eliminate the primary pathway for Glaser coupling. [14]* Catalyst and Additives: Ensure the purity of your CuI. Old or discolored CuI may be contaminated with Cu(II), which can promote homocoupling. Using a slight excess of the terminal alkyne (1.1-1.2 eq) can sometimes favor the cross-coupling pathway. [15]

C. Buchwald-Hartwig Amination

Question: My amination reaction with 2,5-dibromoindanone is sluggish, and the main side product is the hydrodehalogenated arene. How can I improve the yield?

Answer: This is a common problem, particularly with less nucleophilic amines or when using first-generation catalyst systems. The slow rate of C-N reductive elimination can allow side reactions like hydrodehalogenation to dominate. [5] Troubleshooting Steps & Optimization:

| Parameter | Recommendation | Rationale |

| Ligand | Use a modern, sterically hindered, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos, BrettPhos). [6][16] | These ligands are designed to accelerate both the oxidative addition and the C-N reductive elimination steps, which are often the slowest parts of the cycle for amination. [17][18]They outcompete side reactions by making the desired pathway much faster. |

| Base | Use a strong, non-nucleophilic base like NaOt-Bu, LiHMDS, or K₃PO₄. | The base's role is to deprotonate the amine to form the amide, which then coordinates to the palladium center. The choice of base is critical and often ligand-dependent. [17] |

| Solvent | Toluene, dioxane, or THF are common choices. Ensure it is anhydrous. | The solvent can influence the solubility of the base and the catalytic species, affecting the overall reaction rate. [5] |

| Precatalyst | Consider using a pre-formed palladacycle precatalyst (e.g., an XPhos-Pd-G3 precatalyst). | These precatalysts are air-stable and generate the active L₁Pd(0) species more reliably and efficiently than starting from Pd(OAc)₂ or Pd₂(dba)₃. [19] |

Part 4: Key Experimental Protocols

Protocol 1: Solvent Degassing via Freeze-Pump-Thaw

This is the most effective method for removing dissolved oxygen from reaction solvents.

Materials:

-

Schlenk flask equipped with a stopcock

-

Reaction solvent

-

Vacuum/inert gas manifold

-

Cold bath (liquid nitrogen or dry ice/acetone)

Procedure:

-

Place the solvent in the Schlenk flask (do not fill more than half-full).

-

Attach the flask to the manifold. Freeze the solvent completely by immersing the flask in the cold bath.

-

Once frozen solid, open the flask to the vacuum line and evacuate for 5-10 minutes. The low temperature prevents the solvent from boiling under vacuum.

-

Close the stopcock to the vacuum line and remove the flask from the cold bath.

-

Allow the solvent to thaw completely. You may see bubbles evolving from the liquid as trapped gases are released.

-

Repeat steps 2-5 for a total of three cycles.

-

After the final thaw, backfill the flask with argon or nitrogen. The solvent is now ready for use.

Protocol 2: General Procedure for a Suzuki-Miyaura Screening Reaction

This protocol provides a robust starting point for optimizing the coupling of 2,5-dibromoindanone.

Procedure:

-

To an oven-dried Schlenk flask under an argon atmosphere, add 2,5-dibromoindanone (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).

-

Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

-

Evacuate and backfill the flask with argon three times.

-

Add degassed solvent (e.g., Toluene/H₂O 10:1) via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

References

- BenchChem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.

- ResearchGate. (n.d.). Optimization of reaction conditions. a.

- ResearchGate. (n.d.). Optimization of the Reaction Conditions a.

- ResearchGate. (n.d.). Optimization of reaction conditions a.

- PMC. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.

- ResearchGate. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.

- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.

- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?.

- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.).

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.

- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.

- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.

- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.

- PMC. (n.d.). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications.

- MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.

- Chemistry LibreTexts. (2023). Heck Reaction.

- wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.

- The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years.

- OUCI. (n.d.). The Buchwald–Hartwig Amination After 25 Years.

- PMC. (n.d.). Organoborane coupling reactions (Suzuki coupling).

- Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

- YouTube. (2018). Cross Coupling Reactions - Catalytic Cycle Key Features.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. reddit.com [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. researchgate.net [researchgate.net]

- 10. wwjmrd.com [wwjmrd.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. DSpace [repository.kaust.edu.sa]

- 15. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 16. research.rug.nl [research.rug.nl]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. The Buchwald–Hartwig Amination After 25 Years [ouci.dntb.gov.ua]

- 19. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]

stability of 2,5-dibromo-2,3-dihydro-1H-inden-1-one under basic conditions

Welcome to the technical support center for 2,5-dibromo-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and reacting this versatile but sensitive α,β-dihalo-ketone under basic conditions. Here, we provide in-depth troubleshooting guides, frequently asked questions, and validated protocols to ensure the success of your experiments.

Introduction to the Reactivity of 2,5-Dibromo-2,3-dihydro-1H-inden-1-one

2,5-dibromo-2,3-dihydro-1H-inden-1-one is a valuable synthetic intermediate. However, its stability under basic conditions is a critical consideration due to the presence of an α-bromo ketone moiety. This functional group is susceptible to several base-mediated transformations, primarily the Favorskii rearrangement and dehydrobromination (elimination). The outcome of the reaction is highly dependent on the reaction conditions, including the nature of the base, the solvent, and the temperature. Understanding these competing pathways is essential for achieving the desired synthetic outcome.

This guide will help you anticipate and troubleshoot potential issues, enabling you to control the reactivity of this compound and utilize it effectively in your synthetic endeavors.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with 2,5-dibromo-2,3-dihydro-1H-inden-1-one under basic conditions.

Issue 1: Unexpected Product Formation - Favorskii Rearrangement Instead of Dehydrobromination

-

Observation: You were expecting the elimination of HBr to form 5-bromo-1H-inden-1-one, but you have isolated a rearranged product, likely a derivative of 4-bromo-1,2-dihydropentalene-3-carboxylic acid.

-

Cause: The Favorskii rearrangement is a common reaction pathway for α-halo ketones in the presence of a base.[1][2][3] For cyclic α-halo ketones, this often results in a ring contraction.[2] In the case of 2,5-dibromo-2,3-dihydro-1H-inden-1-one, the reaction proceeds through a cyclopropanone intermediate, which is then attacked by the base to yield the ring-contracted carboxylic acid (or its derivative). This pathway is often favored by the use of strong, nucleophilic bases like alkoxides or hydroxides.

-

Solution:

-

Choice of Base: To favor dehydrobromination, a non-nucleophilic, sterically hindered base should be used. Bases like 1,8-diazabicycloundec-7-ene (DBU) or 1,5-diazabicyclo(4.3.0)non-5-ene (DBN) are excellent choices for promoting elimination over rearrangement.

-

Solvent: Aprotic solvents such as tetrahydrofuran (THF), toluene, or dichloromethane (DCM) are generally preferred for dehydrobromination reactions.

-

Temperature: Lowering the reaction temperature can sometimes suppress the rearrangement pathway.

-

Issue 2: Low Yield or Decomposition of Starting Material

-

Observation: The reaction is sluggish, and you observe a significant amount of starting material decomposition or the formation of a complex mixture of unidentifiable byproducts.

-

Cause: 2,5-dibromo-2,3-dihydro-1H-inden-1-one can be unstable under harsh basic conditions. Prolonged reaction times or high temperatures can lead to decomposition. Additionally, the presence of water can lead to hydrolysis and other side reactions.

-

Solution:

-

Anhydrous Conditions: Ensure that your reaction is performed under strictly anhydrous conditions. Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Monitoring: Closely monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique. Quench the reaction as soon as the starting material is consumed to prevent product degradation.

-

Controlled Addition of Base: Add the base slowly to the reaction mixture at a low temperature to control the exotherm and minimize localized high concentrations of base.

-

Issue 3: Formation of Both Favorskii and Dehydrobromination Products

-

Observation: You have obtained a mixture of the desired dehydrobromination product and the Favorskii rearrangement product, making purification difficult.

-

Cause: The reaction conditions are likely on the borderline between favoring elimination and rearrangement. This can happen when using a base that has both significant basicity and nucleophilicity (e.g., sodium methoxide).[4]

-

Solution:

-

Optimize Base and Solvent: A systematic optimization of the base and solvent system is necessary. Create a small screening matrix to test different combinations. A summary of recommended conditions is provided in the table below.

-

Temperature Control: Carefully control the reaction temperature. A slight change in temperature can sometimes tip the balance in favor of one pathway over the other.

-

| Desired Outcome | Recommended Base | Recommended Solvent | Typical Temperature |

| Dehydrobromination | DBU, DBN, Potassium tert-butoxide | THF, Toluene, DCM | 0 °C to room temperature |

| Favorskii Rearrangement | Sodium methoxide, Sodium hydroxide, Potassium hydroxide | Methanol, Ethanol, Water/THF | 0 °C to reflux |

Frequently Asked Questions (FAQs)

Q1: What is the most likely reaction pathway for 2,5-dibromo-2,3-dihydro-1H-inden-1-one with a strong nucleophilic base like sodium methoxide?

A1: With a strong nucleophilic base like sodium methoxide, the Favorskii rearrangement is the most probable reaction pathway.[2][3] This will lead to a ring contraction, forming a derivative of 4-bromo-1,2-dihydropentalene-3-carboxylic acid. The mechanism involves the formation of a bicyclic cyclopropanone intermediate, which is then opened by the methoxide nucleophile.

Q2: How can I selectively achieve dehydrobromination to synthesize 5-bromo-1H-inden-1-one?

A2: To achieve selective dehydrobromination, you should employ a non-nucleophilic, sterically hindered base. 1,8-Diazabicycloundec-7-ene (DBU) is a highly effective reagent for this transformation. The reaction should be carried out in an aprotic solvent like THF or toluene at or below room temperature.

Q3: Is 2,5-dibromo-2,3-dihydro-1H-inden-1-one stable for long-term storage?

A3: As an α-halo ketone, this compound should be stored with care. It is advisable to store it in a cool, dark, and dry place. Over time, exposure to light, moisture, or trace acidity/basicity can cause decomposition. For long-term storage, keeping it in a freezer under an inert atmosphere is recommended.

Q4: Can I use aqueous base for reactions with this compound?

A4: While the Favorskii rearrangement can be performed with aqueous bases like NaOH or KOH, it is important to be aware that this can lead to the formation of the corresponding carboxylic acid. If the ester or amide is the desired product, an alcohol or amine should be used as the solvent and/or nucleophile. For dehydrobromination, aqueous conditions should be strictly avoided.

Experimental Protocols

Protocol 1: General Procedure for Dehydrobromination to 5-Bromo-1H-inden-1-one

-

To a solution of 2,5-dibromo-2,3-dihydro-1H-inden-1-one (1.0 eq) in anhydrous THF (0.1 M) at 0 °C under a nitrogen atmosphere, add 1,8-diazabicycloundec-7-ene (DBU) (1.2 eq) dropwise.

-

Stir the reaction mixture at 0 °C and monitor its progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 5-bromo-1H-inden-1-one.

Protocol 2: General Procedure for Favorskii Rearrangement

-

To a solution of sodium methoxide (2.0 eq) in anhydrous methanol (0.2 M) at 0 °C under a nitrogen atmosphere, add a solution of 2,5-dibromo-2,3-dihydro-1H-inden-1-one (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and carefully neutralize with 1M HCl.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting methyl 4-bromo-1,2-dihydropentalene-3-carboxylate by column chromatography.

Visualizing the Reaction Pathways

The following diagrams illustrate the key competing reaction pathways for 2,5-dibromo-2,3-dihydro-1H-inden-1-one under basic conditions.

Caption: Competing Favorskii rearrangement and E2 elimination pathways.

Caption: Stepwise mechanism of the Favorskii rearrangement.

References

- Favorskii, A. Y. J. Russ. Phys. Chem. Soc.1894, 26, 590.

- Tutar, A.; Erenler, R. Bromination of 4-bromoindanone and 5-bromoindanone, facile syntehetic access to 3,5, 10-tribromo-7H-benzo(c) fluoren-7-one. Journal of the Chemical Society of Pakistan2016, 38 (3), 546-552.

- Saito, A.; Umakoshi, M.; Yagyu, N.; Hanzawa, Y. Novel One-Pot Approach to Synthesis of Indanones through Sb(V)-Catalyzed Reaction of Phenylalkynes with Aldehydes. Org. Lett.2008, 10 (9), 1783–1785.

- Turro, N. J.; Gagosian, R. B.; Rappe, C.; Knutsson, L. Favorskii Rearrangement of some a-Bromo-ketones. Chem. Commun.1969, 270-271.

- Nogrady, M.

- March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992.

-

Organic Chemistry Portal. Indenone synthesis. [Link]

-

Wikipedia. Favorskii rearrangement. [Link]

-

LibreTexts. 14.10: Reactions of Alkoxides. [Link]

-

Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. [Link]

-

PubMed. Recent developments in biological activities of indanones. [Link]

-

National Center for Biotechnology Information. 2,4-Dibromo-2,3-dihydro-1H-inden-1-yl acetate. [Link]

- Fillion, E.; et al. Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Org. Synth.2010, 87, 233.

-

NROChemistry. Favorskii Rearrangement. [Link]

-

Chemistry LibreTexts. The E2 Reaction. [Link]

-

PubMed. Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions. [Link]

-

PMC. Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent. [Link]

-

PMC. Exploiting 1,1-Dibromoalkenes as Direct Precursors to 5-Substituted 1,2,3-Triazoles. [Link]

-

PMC. Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins. [Link]

-

ResearchGate. One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. [Link]

-

PMC. Annulations involving 1-indanones to access fused- and spiro frameworks. [Link]

-

Molecules. 2,6-Bis(hydroxy(phenyl)methyl)cyclohexanone: Synthesis, X-ray, DFT, and Antimicrobial Studies. [Link]

-

PubMed. Spectroscopic, chemical reactivity, molecular docking investigation and QSAR analyses of (2E)-1-(3-bromo-2-thienyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one. [Link]

-

RSC Publishing. Annulations involving 1-indanones to access fused- and spiro frameworks. [Link]

-

ResearchGate. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. [Link]

Sources

A Researcher's Guide to Identifying the Isotopic Signature of 2,5-Dibromoindanone in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular characterization, mass spectrometry (MS) stands as a cornerstone analytical technique, prized for its precision in determining molecular weights and elucidating structural details. For professionals in drug development and chemical research, the ability to confidently identify a synthesized compound is paramount. This guide provides an in-depth look at identifying 2,5-dibromoindanone, a halogenated organic molecule, by leveraging the distinct and unmistakable isotopic pattern generated by its two bromine atoms. We will move beyond simple procedural lists to explore the fundamental principles, comparative data, and a self-validating experimental workflow that together form a robust identification strategy.

The Science of Isotopic Patterns: Bromine's Definitive Signature

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z).[1] The technique is sensitive enough to distinguish between molecules that differ by the mass of a single neutron. This is critical when analyzing halogenated compounds, as several elements, notably chlorine and bromine, have naturally occurring stable isotopes with significant abundance.

Bromine exists as two stable isotopes:

This nearly 1:1 ratio of isotopes two mass units apart means that any bromine-containing molecule will appear in a mass spectrum as a pair of peaks (M and M+2) of almost equal intensity.[4][5] For a compound like 2,5-dibromoindanone, which contains two bromine atoms, the pattern becomes even more distinctive. The molecular ion will appear as a cluster of three peaks, reflecting the possible combinations of the two isotopes:

-

M Peak : Contains two ⁷⁹Br atoms.

-

M+2 Peak : Contains one ⁷⁹Br and one ⁸¹Br atom.

-

M+4 Peak : Contains two ⁸¹Br atoms.

The relative intensity of these peaks can be predicted by the binomial expansion (a + b)², where 'a' and 'b' are the abundances of the two isotopes. This results in an approximate intensity ratio of 1:2:1 for the M, M+2, and M+4 peaks, respectively.[4][6][7] This triplet, with its characteristic spacing and intensity, is a definitive signature for a dibrominated compound.

Theoretical vs. Experimental: Analyzing 2,5-Dibromoindanone

To confidently identify 2,5-dibromoindanone (C₉H₆Br₂O), we first establish a theoretical baseline for its molecular ion cluster.

| Isotopic Combination | Molecular Formula | Theoretical m/z (Monoisotopic) | Expected Relative Abundance |

| M | C₉H₆⁷⁹Br₂O | 291.88 | ~25.7% |

| M+2 | C₉H₆⁷⁹Br⁸¹BrO | 293.88 | ~50.0% |

| M+4 | C₉H₆⁸¹Br₂O | 295.88 | ~24.3% |

Note: The relative abundance is calculated from the precise natural abundances of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). The resulting ratio is approximately 1:1.94:0.94, which is observed as the classic 1:2:1 pattern.

Comparison with Other Halogenated Alternatives

The power of the dibromo- signature becomes clear when compared to other potential halogenation patterns. Misidentification is unlikely if the isotopic pattern is carefully examined.

| Compound Type | Key Isotopes & Abundance | Expected Molecular Ion Pattern | Peak Intensity Ratio |

| Monochloro- | ³⁵Cl (~75.8%), ³⁷Cl (~24.2%) | M, M+2 | ~3:1 |

| Monobromo- | ⁷⁹Br (~50.7%), ⁸¹Br (~49.3%) | M, M+2 | ~1:1 |

| Dichloro- | ³⁵Cl₂, ³⁵Cl³⁷Cl, ³⁷Cl₂ | M, M+2, M+4 | ~9:6:1 |

| Dibromo- | ⁷⁹Br₂, ⁷⁹Br⁸¹Br, ⁸¹Br₂ | M, M+2, M+4 | ~1:2:1 |

This comparative data highlights the unique and easily identifiable fingerprint of a dibrominated compound.

Experimental Protocol: A Self-Validating Workflow for GC-MS Analysis

The following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is designed as a self-validating system. EI is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to ionize molecules, causing reproducible fragmentation that provides structural information.[8][9][10]

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the 2,5-dibromoindanone sample.

-

Dissolve the sample in 1 mL of a volatile, high-purity solvent such as dichloromethane or ethyl acetate.

-

Causality: These solvents are chosen for their compatibility with GC systems and their ability to dissolve a wide range of organic compounds without reacting with the analyte.

-

-

Instrumentation & Parameters (GC-MS):

-

Injection: Inject 1 µL of the prepared sample into the GC inlet.

-

GC Column: Use a standard non-polar column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm) suitable for separating aromatic compounds.

-

Temperature Program:

-

Initial Oven Temperature: 50°C (hold for 2 minutes).

-

Ramp: Increase temperature at 15°C/min to 280°C.

-

Final Hold: Hold at 280°C for 5 minutes.

-

Causality: This temperature program ensures that the solvent elutes first, followed by the analyte, providing good separation from any potential impurities.

-

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Causality: 70 eV is the industry standard, providing enough energy to generate a consistent and reproducible fragmentation pattern that can be compared against spectral libraries.[10]

-

-

Mass Range: Scan from m/z 50 to 400.

-

Causality: This range is wide enough to capture the expected molecular ion cluster (~m/z 292-296) and key fragment ions.

-

-

-

Data Acquisition & Analysis:

-

Acquire the mass spectrum across the entire elution peak of the target compound.

-

Examine the high-mass region of the spectrum for the characteristic M, M+2, M+4 triplet.

-

Verify that the peak spacing is 2 m/z units and that the relative intensity ratio is approximately 1:2:1.

-

Experimental Workflow Diagram

Caption: A self-validating workflow for GC-MS analysis.

Interpreting the Spectrum: Beyond the Isotopic Pattern

While the isotopic pattern is a powerful identifier, a comprehensive analysis includes examining the fragmentation pattern, which provides a structural fingerprint of the molecule.[11][12] Aromatic ketones like 2,5-dibromoindanone typically undergo characteristic fragmentation reactions.[13][14]

Key expected fragmentations include:

-

Loss of a Bromine atom ([M-Br]⁺): This is a very common fragmentation pathway. A peak cluster around m/z 213 and 215 (C₉H₆BrO⁺) would be expected, retaining a 1:1 isotopic signature for the single remaining bromine atom.

-

Loss of Carbon Monoxide ([M-CO]⁺): Loss of the carbonyl group is another common pathway for ketones. This would lead to a dibrominated fragment cluster (C₈H₆Br₂⁺) around m/z 264, 266, and 268, which should still exhibit the 1:2:1 ratio.

-

α-Cleavage: Cleavage of bonds adjacent to the carbonyl group can occur, although loss of a bromine radical is often more favorable.

Fragmentation Pathway Diagram

Caption: Primary fragmentation pathways for 2,5-dibromoindanone.

Conclusion

The identification of 2,5-dibromoindanone in mass spectrometry is a clear and robust process when approached with an understanding of fundamental isotopic principles. The characteristic 1:2:1 triplet pattern of the molecular ion at m/z ~292, 294, and 296 is an unambiguous indicator of a dibrominated species. By combining this primary evidence with a systematic experimental workflow and an analysis of predictable fragmentation patterns, researchers can achieve a high degree of confidence in their structural elucidation, ensuring the integrity and accuracy of their scientific findings.

References

-

Shimadzu Corporation. (n.d.). Please explain the principles, advantages, and disadvantages of EI. Retrieved from [Link]

-

Wikipedia. (2023). Electron ionization. Retrieved from [Link]

-

Brainly.com. (2022, October 26). Naturally occurring bromine consists of two isotopes: bromine-79 and bromine-81. Retrieved from [Link]

-

Kuhn, S. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Retrieved from [Link]

-

NPTEL Archive. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

-

Rockwood, A. L., & Haimi, P. (2006). A general approach to calculating isotopic distributions for mass spectrometry. Journal of the American Society for Mass Spectrometry, 17(3), 415-419. Retrieved from [Link]

-

ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

-

YouTube. (2017, October 25). How to calculate isotope patterns in mass spectra. Retrieved from [Link]

-

Wikipedia. (2023). Isotopes of bromine. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Save My Exams. (2023). The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes 2023. Retrieved from [Link]

-